molecular formula C13H21NO5 B13991899 Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate CAS No. 60807-09-2

Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate

Cat. No.: B13991899
CAS No.: 60807-09-2
M. Wt: 271.31 g/mol
InChI Key: VJUDVOLOTVXIRA-UHFFFAOYSA-N
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Description

5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is a complex organic compound with a unique structure that includes an oxazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
  • 2-Cyano-6-phenyloxazolopiperidine

Uniqueness

5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazolo-pyridine core and the presence of multiple functional groups make it a versatile compound for various applications.

Properties

CAS No.

60807-09-2

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C13H21NO5/c1-4-18-11(16)13(9(2)3)10(15)14-8-6-5-7-12(14,17)19-13/h9,17H,4-8H2,1-3H3

InChI Key

VJUDVOLOTVXIRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)N2CCCCC2(O1)O)C(C)C

Origin of Product

United States

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